molecular formula C12H2Br6O B12878681 1,3,4,6,7,9-Hexabromodibenzo[b,d]furan CAS No. 617708-28-8

1,3,4,6,7,9-Hexabromodibenzo[b,d]furan

Cat. No.: B12878681
CAS No.: 617708-28-8
M. Wt: 641.6 g/mol
InChI Key: YAJFDJKZOINTBN-UHFFFAOYSA-N
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Description

1,3,4,6,7,9-Hexabromodibenzo[b,d]furan is a polybrominated aromatic compound of significant interest in advanced materials and environmental chemistry research. As a member of the dibenzofuran family, its structure consists of a furan ring fused with two benzene rings, substituted with six bromine atoms. This specific substitution pattern confers unique electronic properties and steric hindrance, making it a valuable subject for structure-activity relationship (SAR) studies . In scientific investigations, brominated dibenzofurans are primarily utilized as model compounds or analytical standards in environmental analysis to study the formation, fate, and transport of persistent organic pollutants (POPs). Researchers also explore the potential of such halogenated heterocycles in the development of flame-retardant materials and as key intermediates in the synthesis of more complex pharmaceutical scaffolds . The benzo[b]furan core is a prominent motif in medicinal chemistry, with derivatives demonstrating a range of biological activities, including anticancer and antimicrobial properties . This compound is offered for research purposes to further explore these potential applications. WARNING: This product is provided For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult relevant Safety Data Sheets (SDS) and adhere to all local safety guidelines for handling potentially hazardous chemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

617708-28-8

Molecular Formula

C12H2Br6O

Molecular Weight

641.6 g/mol

IUPAC Name

1,3,4,6,7,9-hexabromodibenzofuran

InChI

InChI=1S/C12H2Br6O/c13-3-1-5(15)9(17)11-7(3)8-4(14)2-6(16)10(18)12(8)19-11/h1-2H

InChI Key

YAJFDJKZOINTBN-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=C(C(=C1Br)Br)OC3=C2C(=CC(=C3Br)Br)Br)Br

Origin of Product

United States

Synthesis and Formation Pathways of 1,3,4,6,7,9 Hexabromodibenzo B,d Furan

Controlled Synthesis for Reference Standards and Research Applications

Polybrominated dibenzofurans (PBDFs), including the 1,3,4,6,7,9-hexabrominated congener, are not produced for commercial use but are synthesized in small quantities for research and as analytical standards. These standards are crucial for the accurate detection and quantification of these compounds in environmental and biological samples.

A common strategy for synthesizing the dibenzofuran (B1670420) core structure is the Ullmann condensation reaction. This copper-catalyzed reaction typically involves the intramolecular cyclization of a suitably substituted 2-phenoxy-bromobenzene or the intermolecular coupling of a phenol (B47542) with an aryl halide. wikipedia.orgorganic-chemistry.orgresearchgate.net For a hexabrominated dibenzofuran, this could involve starting with pre-brominated precursors or brominating the dibenzofuran molecule after the core structure is formed. The traditional Ullmann reaction often requires high temperatures (over 200°C) and polar solvents. wikipedia.org Modern variations may use soluble copper catalysts with specific ligands to improve efficiency and reaction conditions. wikipedia.orgorganic-chemistry.org

Another approach is the acid-catalyzed dehydration of brominated diphenyl ethers. However, the primary methods for obtaining specific, pure congeners like 1,3,4,6,7,9-hexabromodibenzo[b,d]furan for use as reference standards rely on precise, multi-step organic synthesis protocols.

Unintentional Formation Mechanisms of Hexabromodibenzofurans

The most significant source of hexabromodibenzofurans in the environment is their unintentional formation from the chemical transformation of other brominated compounds, particularly under thermal stress or exposure to light.

High temperatures provide the necessary energy for the molecular rearrangement and formation of PBDFs from various precursors.

Brominated flame retardants are additives used in a vast array of consumer products, including plastics, textiles, and electronics, to inhibit fire. Under thermal stress, such as during manufacturing processes, recycling, or accidental fires, these BFRs can degrade and form toxic byproducts, including PBDFs. organic-chemistry.org The thermal degradation of electronic boards containing BFRs like tetrabromobisphenol A (TBBPA) has been shown to produce polybrominated phenols and, potentially, polybrominated dibenzofurans. researchgate.net Similarly, products containing hexabromocyclododecane (HBCD) may also release PBDFs when burned. diva-portal.org The formation pathways are complex, but generally involve the breakdown of the BFR molecule into reactive intermediates that then recombine to form the stable dibenzofuran structure.

Table 1: BFR Precursors and Thermal Conditions Leading to PBDF Formation

Precursor BFR Process Temperature Range (°C) Key Findings
Tetrabromobisphenol A (TBBPA) Pyrolysis/Combustion 600 - 800+ Forms brominated phenols, potential for PBDF formation. PBDF congener pattern depends on reaction conditions. diva-portal.orgscispace.com
Hexabromocyclododecane (HBCD) Burning Not specified May release small amounts of PBDD/Fs. diva-portal.org
Polybrominated Diphenyl Ethers (PBDEs) Thermal Stress (e.g., recycling) 200 - 400+ A primary precursor pathway for PBDF formation. organic-chemistry.orgnih.gov

Pyrolytic and Combustion Processes

By-product Formation in Incineration and Uncontrolled Burning

The incineration of municipal and industrial waste, which often contains discarded products with BFRs, is a significant source of PBDF emissions. nih.govacs.org During combustion, two main mechanisms are proposed for the formation of these compounds: formation from precursor chemicals (like BFRs) and "de novo" synthesis. De novo synthesis involves the reaction of elemental carbon with bromine sources on the surface of fly ash particles in the post-combustion zone. nih.gov

Uncontrolled burning, such as in landfill fires or the open burning of residential waste, often occurs under poor combustion conditions, which can lead to even higher emissions of PBDFs compared to regulated incineration. wikipedia.orgnih.gov Studies on open waste dump burning have detected significant PBDD/F emission factors, which increase when smoldering combustion predominates. wikipedia.org

Polybrominated diphenyl ethers (PBDEs) are structurally very similar to PBDFs and are well-established as their direct precursors. The transformation involves the loss of a bromine atom from an ortho position (a carbon atom next to the ether linkage), followed by an intramolecular ring-closure reaction to form the furan (B31954) ring. mdpi.com This process can occur during the thermal treatment of plastics containing PBDEs. acs.org

Theoretical studies on the pyrolysis of decabromodiphenyl ether (BDE-209) show that the formation of PBDFs proceeds from the cyclization of ortho-phenyl-type radicals, which are generated after a bromine atom is removed by a hydrogen radical. The similarity in the bromination patterns often observed between PBDEs in commercial mixtures and the resulting PBDFs in emission profiles supports this direct precursor pathway. wikipedia.org Other brominated compounds, such as bromophenols, can also act as precursors, condensing under thermal conditions to form PBDFs.

Table 2: PBDE to PBDF Conversion Mechanisms

Process Mechanism Key Factors Result
Pyrolysis Loss of an ortho-bromine atom, followed by intramolecular cyclization. mdpi.com High temperature, presence of hydrogen radicals. Formation of PBDFs with a similar bromination level to the parent PBDE.
Combustion Precursor pathway from PBDEs present in waste. Incomplete combustion increases yield. wikipedia.orgorganic-chemistry.org Release of PBDFs into flue gas and fly ash.

Photochemical Transformation of Brominated Organic Chemicals

Exposure to ultraviolet (UV) light, including natural sunlight, can induce chemical reactions that transform brominated compounds. The photolysis of PBDEs, particularly in solutions or on surfaces, has been shown to produce PBDFs. nih.gov The process typically involves the breaking of a carbon-bromine bond at an ortho-position, which creates a highly reactive aryl radical. This radical can then undergo an intramolecular cyclization to form the furan ring structure. acs.orgmdpi.com

Studies have shown that the degradation of decabromodiphenyl ether (decaBDE) under UV light leads to a stepwise debromination, forming various hexa- to nona-brominated PBDEs, and subsequently, brominated dibenzofurans. scispace.com The efficiency and products of this photochemical reaction can be influenced by the solvent or medium in which the reaction occurs. scispace.commdpi.com Furthermore, hydroxylated PBDEs (OH-PBDEs), which are themselves transformation products of PBDEs, can also photochemically generate PBDFs. nih.gov

Formation during Industrial Processes and Waste Treatment (e.g., Electronic Waste Recycling)

The compound this compound is not typically synthesized intentionally in a laboratory for commercial purposes. Instead, its formation is often an unintentional byproduct of industrial processes, particularly those involving the thermal treatment of materials containing brominated flame retardants (BFRs). The recycling of waste electrical and electronic equipment (WEEE), commonly known as e-waste, is a significant source of such compounds.

E-waste contains a variety of plastics and other components that are treated with BFRs to reduce flammability. Polybrominated diphenyl ethers (PBDEs) are a major class of BFRs found in e-waste. During recycling processes that involve heating, such as smelting or extrusion, these PBDEs can undergo thermal degradation and transformation to form polybrominated dibenzofurans (PBDFs), including various hexabromodibenzofuran congeners. researchgate.netnih.gov

The formation of PBDFs from PBDEs is influenced by several factors, including temperature, the presence of catalysts such as metal oxides, and the specific composition of the waste material. nih.gov While the exact congener profile of the resulting PBDFs can vary, studies have confirmed the presence of hexabromodibenzofurans in the emissions and residues from e-waste recycling facilities. researchgate.net

Research has shown that the thermal treatment of plastics containing BFRs, even during recycling processes, can lead to the formation of considerable amounts of PBDD/Fs. nih.gov The levels of PBDFs, including hexabrominated congeners, have been detected in various environmental matrices at e-waste recycling sites, indicating their release into the environment from these industrial activities. researchgate.nethackster.io

The table below summarizes findings on the formation of PBDFs from BFRs in e-waste.

Precursor CompoundProcessResulting CompoundsKey Findings
Polybrominated diphenyl ethers (PBDEs)Thermal treatment during e-waste recycling (e.g., extrusion, smelting)Polybrominated dibenzofurans (PBDFs), including hexabromodibenzofuransPBDEs are major precursors to PBDFs. researchgate.net Processing temperatures in recycling can initiate the conversion.
Brominated flame retardants (BFRs) in plasticsIncomplete combustion or thermal stressPolybrominated dibenzo-p-dioxins and dibenzofurans (PBDD/Fs)The presence of metal oxides can increase the formation of PBDD/Fs. nih.gov
Various BFRs in e-waste componentsInformal e-waste recycling (e.g., open burning)High levels of PBDD/Fs in environmental samples (soil, dust)Informal recycling practices lead to significant environmental contamination with PBDD/Fs. researchgate.nethackster.io

Mechanochemical Non-Combustion Generation of Hexabromodibenzofurans

Mechanochemical methods, which involve the use of mechanical energy to induce chemical reactions, have been investigated primarily for the degradation rather than the synthesis of halogenated organic compounds. Specifically, techniques like ball milling have been explored as a non-combustion method to break down BFRs present in electronic waste. nih.gov

The process of ball milling involves placing the BFR-containing material, such as crushed e-waste plastics, into a grinder with hardened steel balls. The mechanical forces generated during milling can lead to the cleavage of chemical bonds, including the carbon-bromine bonds in BFRs. Research has shown that this method can effectively degrade PBDEs. nih.gov

Importantly, the primary outcome of the mechanochemical treatment of BFRs is their decomposition into less hazardous substances, thereby preventing the formation of toxic byproducts like PBDD/Fs that are common in thermal processes. Studies have indicated that mechanochemical degradation can significantly reduce the concentration of PBDEs without generating new PBDD/Fs. nih.govresearchgate.net Therefore, mechanochemical processes are viewed as a potential method for the safe disposal of BFR-containing wastes, rather than a pathway for the generation of hexabromodibenzofurans.

The table below outlines the key aspects of mechanochemical treatment of BFRs.

ProcessMechanismEffect on BFRsFormation of Hexabromodibenzofurans
Ball MillingMechanical energy induces cleavage of C-Br bondsDegradation of Polybrominated Diphenyl Ethers (PBDEs)Generally inhibited; the process is aimed at preventing the formation of PBDD/Fs. nih.govresearchgate.net

Environmental Fate and Transport Dynamics of 1,3,4,6,7,9 Hexabromodibenzo B,d Furan

Inter-Media Exchange and Distribution Pathways

The movement and partitioning of 1,3,4,6,7,9-Hexabromodibenzo[b,d]furan between air, water, soil, and sediment are critical to understanding its environmental impact. These processes are influenced by the compound's low water solubility and high lipophilicity.

The distribution of this compound between the gaseous and particulate phases in the atmosphere is a key factor in its transport. Due to their semi-volatile nature, compounds like hexabrominated dibenzofurans can exist in both vapor form and adsorbed to atmospheric particles. csic.es The gas-particle partitioning is influenced by ambient temperature, with lower temperatures favoring partitioning to the particle phase. This association with particulate matter is a primary mechanism for their removal from the atmosphere via wet and dry deposition. researchgate.net

Illustrative Partitioning Behavior of a Hexabrominated Dibenzofuran (B1670420)

ParameterDescriptionExpected Trend for 1,3,4,6,7,9-HxBDF
Log Kow (Octanol-Water Partition Coefficient)Indicates lipophilicity. Higher values suggest greater partitioning into fatty tissues and organic matter.High
Log Kaw (Air-Water Partition Coefficient)Ratio of concentration in air to concentration in water.Moderate to High
Vapor PressureTendency of a compound to evaporate.Low
Water SolubilityThe maximum amount of a substance that can dissolve in water.Very Low

Once deposited into aquatic environments, this compound is expected to exhibit strong partitioning to suspended organic matter and sediments due to its hydrophobic nature. nih.gov This sorption to particulate matter facilitates its deposition to the sediment bed, which acts as a significant sink for persistent organic pollutants. The transport of this compound in water is therefore closely linked to the movement of suspended solids. In the sediment, these compounds can persist for long periods, potentially re-entering the water column through resuspension events. The low water solubility of PBDFs limits their transport in the dissolved phase.

The potential for long-range environmental transport of a chemical is determined by its persistence in the environment and its physical and chemical properties that favor movement through mobile media like air and water. nih.govnih.gov For semi-volatile organic compounds such as this compound, atmospheric transport is a primary pathway for long-distance travel. csic.es Adsorption to fine atmospheric particles allows for transport over vast distances before deposition in remote regions, far from original sources. csic.es The presence of similar polyhalogenated compounds in remote environments like the Arctic provides strong evidence for the long-range transport potential of this class of chemicals. iaeg.com

Transformation and Degradation Processes in Environmental Media

The persistence of this compound in the environment is determined by its resistance to various degradation processes. The primary mechanisms for the breakdown of such compounds are photochemical and microbial degradation.

Photochemical degradation, or photolysis, is a significant transformation process for many organic pollutants in the atmosphere and surface waters. This process involves the breakdown of chemical bonds by sunlight. For halogenated aromatic compounds, photolysis often proceeds through the reductive dehalogenation, where a halogen atom is replaced by a hydrogen atom. nih.gov Studies on related chlorinated compounds, such as hexachlorodibenzo-p-dioxins, have shown that photodegradation can lead to the formation of lower halogenated and potentially less toxic congeners. nih.gov The rate of photolysis is influenced by factors such as the presence of photosensitizing agents and the environmental matrix. For instance, the photodegradation half-life of tetrabromodibenzo-p-dioxins in soil exposed to daylight has been estimated to be between 3 and 6 months. iaeg.com It is expected that this compound would undergo a similar stepwise degradation process, although specific reaction rates and pathways have not been extensively studied.

The microbial degradation of persistent organic pollutants is a key process in their ultimate removal from the environment. While many polyhalogenated aromatic hydrocarbons are resistant to microbial attack, some microorganisms have been shown to degrade the basic dibenzofuran structure. dntb.gov.uanih.govnih.gov For example, Staphylococcus auriculans DBF63 has been shown to grow on dibenzofuran as a sole carbon and energy source, breaking it down into simpler organic acids. nih.gov The degradation of brominated compounds can be more challenging for microorganisms due to the stability of the carbon-bromine bond. However, microbial consortia have been identified that can degrade other brominated flame retardants, suggesting that pathways for the degradation of compounds like this compound may exist in contaminated environments. mdpi.com The process is often slow and can be influenced by factors such as the presence of other organic matter, oxygen levels, and the specific microbial communities present.

Summary of Degradation Processes for a Hexabrominated Dibenzofuran

Degradation ProcessDescriptionExpected Significance for 1,3,4,6,7,9-HxBDFPotential Byproducts
Photochemical DegradationBreakdown by sunlight, primarily through dehalogenation.Significant in the atmosphere and surface waters.Lower brominated dibenzofurans.
Microbial DegradationBreakdown by microorganisms.Likely to be a slow process, dependent on environmental conditions and microbial populations.Partially debrominated or ring-cleavage products.

Thermolytic Degradation and Stability Considerations

This compound is a member of the polybrominated dibenzofurans (PBDFs), a class of halogenated aromatic hydrocarbons. The thermal stability and degradation pathways of these compounds are of significant environmental concern, particularly as they can be unintentionally generated during the combustion or thermal processing of materials containing brominated flame retardants (BFRs).

Generally, polyhalogenated aromatic compounds, including PBDFs, exhibit considerable thermal stability. epa.gov Their resistance to thermal degradation tends to increase with the degree of halogenation. epa.gov The decomposition of BFRs, which can be precursors to PBDFs, typically occurs at temperatures ranging from 280–900 °C under both oxidative and pyrolytic (oxygen-deficient) conditions. cdu.edu.au The thermal degradation of BFRs often results in the formation of brominated products of incomplete combustion, which can include various PBDF congeners. cdu.edu.auresearchgate.net

Quantum chemical calculations and experimental studies on related compounds provide insight into the potential degradation mechanisms. For instance, the thermal decomposition of decabromobiphenyl, a type of polybrominated biphenyl (PBB), is difficult on its own but is facilitated by reactions with radicals present in combustion environments. nih.gov This process can lead to debromination and the subsequent formation of PBDFs. nih.gov The specific degradation temperature and products for this compound are not extensively documented, but the stability of the dibenzofuran ring structure suggests that high temperatures are required for its decomposition. The process is complex and influenced by factors such as temperature, oxygen concentration, and the presence of other chemicals. cdu.edu.au

The table below summarizes the thermal decomposition temperature ranges for related brominated flame retardants, which can act as precursors to PBDFs.

Compound ClassExample CompoundDecomposition Temperature Range (°C)Conditions
Brominated Flame Retardants (general)Various280 - 900Pyrolytic and Oxidative
HexabromocyclododecanesHBCD isomers230 - 270Nitrogen and Air

Bioaccumulation Potential within Environmental Food Webs

The bioaccumulation potential of a chemical substance refers to its accumulation in living organisms, leading to concentrations higher than those in the surrounding environment. epa.gov For persistent organic pollutants like this compound, bioaccumulation is a critical factor in determining their environmental risk. This process is largely driven by the compound's lipophilicity (fat-solubility) and resistance to metabolic degradation. epa.gov

Substances are typically identified as bioaccumulative by regulatory bodies if they are hydrophobic, fat-soluble chemicals with a high octanol-water partition coefficient (Kow), often with a log Kow value greater than or equal to 4 or 5. nih.govsfu.ca Polyhalogenated dibenzofurans are known to be highly lipophilic and persistent, properties that favor their accumulation in the fatty tissues of organisms. epa.gov This accumulation can be magnified at successively higher trophic levels of the food web, a process known as biomagnification. epa.gov

While specific quantitative bioaccumulation factors (BAF) or bioconcentration factors (BCF) for the 1,3,4,6,7,9-HxBDF isomer are not widely reported, data from related chlorinated compounds (PCDDs/PCDFs) illustrate the bioaccumulative nature of this chemical class. For example, laboratory studies on 1,2,3,4,6,7,8-Heptachlorodibenzodioxin (a seven-chlorine dioxin) have yielded significant log BCF values in various fish species. epa.gov The process of biomagnification has been observed for similar compounds, where concentrations increase from prey to predator, potentially reaching hazardous levels in top predators such as marine mammals and predatory birds. epa.govgulfofmaine.org

The table below shows bioconcentration data for a related polychlorinated dibenzo-p-dioxin, illustrating the bioaccumulative potential of this class of compounds.

CompoundSpeciesLog BCF
1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxinFathead Minnow2.71
1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxinRainbow Trout3.15
1,2,3,4,6,7,8-Heptachlorodibenzo-p-dioxinGoldfish4.28

Source: Adapted from U.S. EPA Bioaccumulation Summaries. epa.gov This data is for a related chlorinated compound and is presented to illustrate the bioaccumulative potential of polyhalogenated aromatic compounds.

Advanced Analytical Methodologies for 1,3,4,6,7,9 Hexabromodibenzo B,d Furan Characterization

Methodological Challenges in Polybrominated Dibenzofuran (B1670420) Analysis

The analysis of PBDFs, including the 1,3,4,6,7,9-hexabromo congener, is a complex task fraught with potential pitfalls that can compromise the accuracy and reliability of the results. Key challenges include the need for exceptionally low detection limits, the inherent instability of the target analytes, and pervasive interference from structurally similar compounds.

Due to the extreme toxicity associated with some congeners of halogenated dibenzofurans, analytical methods must be capable of detecting and quantifying these compounds at exceptionally low concentrations. nih.gov The required detection limits are often in the picogram per gram (pg/g) range. researchgate.net Achieving this level of sensitivity necessitates the use of highly sophisticated instrumentation.

Gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is widely regarded as the gold standard for the analysis of these compounds. nih.gov The high resolving power of the mass spectrometer allows for the differentiation of target analytes from background noise and isobaric interferences, while the chromatographic separation helps to distinguish between different isomers. Operating the mass spectrometer in selected ion monitoring (SIM) mode further enhances sensitivity by focusing the instrument's detection capabilities on specific ions characteristic of the target molecule. researchgate.net This combination of high-resolution chromatography and mass spectrometry provides the necessary selectivity to identify specific congeners like 1,3,4,6,7,9-Hexabromodibenzo[b,d]furan within a complex mixture of related compounds. nih.gov

Polybrominated dibenzofurans are susceptible to degradation under certain conditions, which can lead to inaccurate quantification if not properly managed during analysis. researchgate.net These compounds can be formed during thermal processes, such as the combustion of products containing polybrominated diphenyl ether (PBDE) flame retardants, indicating their potential for thermal transformation. osti.govnih.gov This thermal lability is a critical consideration during the gas chromatography stage of analysis, where high temperatures are employed. Optimized GC conditions, including the use of shorter columns, can minimize the residence time of the analyte at high temperatures, thereby reducing the risk of degradation. labrulez.com

Furthermore, PBDFs exhibit photolytic lability, meaning they can be broken down by exposure to light, particularly ultraviolet (UV) radiation. researchgate.netinchem.org This necessitates that all sample extraction and purification steps be conducted under conditions that filter out UV light to prevent the degradation of the target analytes before they can be measured. researchgate.net

A significant analytical hurdle in the determination of PBDFs is the interference caused by the co-occurrence of PBDEs in many environmental and biological samples. researchgate.netthermofisher.com PBDEs are structurally similar to PBDFs and are often present at much higher concentrations, which can lead to chromatographic co-elution and mass spectrometric interference, complicating the accurate quantification of PBDFs. researchgate.net

Standard sample cleanup procedures may not be sufficient to completely separate PBDFs from PBDEs. researchgate.net To address this, multi-step cleanup strategies are often employed. For particularly complex matrices with high levels of PBDEs, a combination of adsorbents in column chromatography, such as Florisil and activated carbon, is used to achieve a more complete separation of the two compound classes. researchgate.netresearchgate.net This ensures that the final extract introduced into the GC-MS system is sufficiently free of interfering PBDEs, allowing for the accurate and reliable quantification of trace levels of this compound.

Sample Collection and Preparation Techniques for Diverse Matrices

The development of reliable data on the occurrence and concentration of this compound depends on meticulous sample collection and preparation. The techniques employed must be tailored to the specific matrix being analyzed, whether it is an environmental medium like air, soil, and sediment, or a biological sample. The goal is to efficiently isolate the target analyte from the complex matrix while minimizing contamination and analyte loss.

Standardized protocols are essential for ensuring the consistency and comparability of data across different studies. For environmental samples, the collection strategy must be designed to obtain a representative sample of the medium.

Air Sampling : A common method for collecting airborne PBDFs involves using a high-volume sampler. This apparatus draws a large volume of air (e.g., 325 to 400 m³ over 24 hours) through a quartz-fiber filter to capture particulate-bound compounds, followed by a polyurethane foam (PUF) adsorbent to trap gaseous-phase compounds. epa.gov Because PBDFs can be distributed between both phases, the filter and the PUF are typically combined for extraction. epa.gov

Solid Matrices (Soil, Sediment, Dust) : For solid samples, protocols often involve collecting multiple increments from a defined area to create a composite sample that is representative of the entire sampling unit. epa.gov This approach helps to average out the spatial heterogeneity of the contaminant distribution. Samples are typically collected from the surface layer where contaminants tend to accumulate. nih.gov

Biological Samples : The collection of biological samples must adhere to strict protocols to ensure sample integrity and prevent degradation. This includes using appropriate collection materials, handling samples in a manner that minimizes contamination, and maintaining a proper cold chain from the point of collection to the laboratory. usda.gov Staff must be well-trained in these procedures to ensure the reliability of the analytical results.

Field blanks, which are prepared in the lab, taken to the sampling site, and exposed to the same conditions as the actual samples (without active sampling), are crucial for identifying any potential contamination that may occur during transport, handling, or analysis. epa.gov

Once a sample has been collected, the target analyte must be extracted from the matrix. The choice of extraction method depends on the sample type, the required extraction efficiency, and practical considerations such as solvent consumption and time.

Soxhlet Extraction

Soxhlet extraction is a classic and robust solid-liquid extraction technique that has been widely used for decades for the analysis of persistent organic pollutants, including PBDFs. researchgate.netthermofisher.comnih.gov The method involves the continuous extraction of a solid sample with a refluxing solvent. pobel.comdrawellanalytical.com

The primary advantage of Soxhlet extraction is its efficiency; the sample is repeatedly washed with fresh, pure solvent, which favors the complete transfer of the analyte from the sample matrix to the solvent. nih.gov Toluene is a commonly used solvent for this purpose. nih.gov While highly effective, traditional Soxhlet extraction is often criticized for being time-consuming (typically requiring 18-36 hours) and for its high consumption of organic solvents. thermofisher.com Automated Soxhlet systems, sometimes referred to as "Soxtherm," can reduce the extraction time significantly. researchgate.net

Extraction MethodPrincipleTypical SolventAdvantagesDisadvantagesReference
Soxhlet ExtractionContinuous solid-liquid extraction with refluxing solvent.TolueneHigh extraction efficiency; well-established and robust.Time-consuming; high solvent consumption. nih.govnih.gov
Accelerated Solvent Extraction (ASE)Uses elevated temperature and pressure to increase extraction efficiency.TolueneFast ( < 15 min); low solvent volume.High initial equipment cost; high temperatures may degrade labile compounds. thermofisher.comnih.gov
Microwave-Assisted Extraction (MAE)Uses microwave energy to heat the solvent and sample, accelerating extraction.TolueneRapid extraction.Potential for analyte degradation at high temperatures. nih.gov

Solid-Phase Microextraction (SPME)

Solid-phase microextraction (SPME) is a modern, solvent-free sample preparation technique that integrates sampling, isolation, and enrichment into a single step. sigmaaldrich.com It utilizes a small, coated fiber that is exposed to the sample (either directly immersed or in the headspace above the sample). youtube.com Analytes partition from the sample matrix into the fiber coating. After a set period, the fiber is withdrawn and the trapped analytes are thermally desorbed directly into the injector of a gas chromatograph.

The key benefits of SPME include its simplicity, speed, and the elimination of organic solvents, making it an environmentally friendly alternative to traditional extraction methods. The choice of fiber coating is critical and is selected based on the polarity and volatility of the target analyte. sigmaaldrich.com For complex biological matrices, specially designed "overcoated" fibers can be used; these are more robust and can be rinsed after extraction to remove adhering matrix components before analysis. sigmaaldrich.com While SPME is a powerful tool for concentrating analytes, it is an equilibrium-based, non-exhaustive technique, meaning that careful control of parameters like extraction time and temperature is necessary to ensure reproducible and quantifiable results. youtube.comnih.gov

Sophisticated Sample Clean-up and Fractionation Procedures

Effective sample preparation is a critical prerequisite for the reliable analysis of 1,3,4,6,7,9-HxBDF. The primary objective of the clean-up and fractionation process is to isolate the target analyte from the bulk of the sample matrix and to separate it from other halogenated compounds that could interfere with the final instrumental analysis.

A multi-step column chromatography approach is commonly employed to purify sample extracts containing 1,3,4,6,7,9-HxBDF. This technique utilizes a series of columns packed with different adsorbent materials, each targeting the removal of specific types of interferences.

Silica Gel: Often used in a multi-layered configuration, silica gel columns are effective in removing non-polar interferences. Acid-modified silica gel is particularly useful for breaking down lipids and other organic matter present in biological samples.

Alumina: Alumina chromatography is employed to further remove polar interferences and to fractionate the analytes based on their polarity.

Florisil: This magnesium silicate-based sorbent is highly effective in separating PBDFs from other classes of halogenated compounds, such as polychlorinated biphenyls (PCBs). researchgate.netresearchgate.net A Florisil column can achieve near-complete separation of polybrominated diphenyl ethers (PBDEs) from PBDD/Fs. researchgate.net

Activated Carbon: Due to the planar structure of dibenzofurans, activated carbon chromatography is a powerful tool for isolating these compounds from non-planar molecules. The strong adsorption of planar molecules like 1,3,4,6,7,9-HxBDF onto the carbon surface allows for the elution of interfering compounds with a non-polar solvent, after which the target analytes are recovered by back-flushing with a more polar solvent.

Table 1: Adsorbent Materials in Multi-Column Chromatography for HxBDF Cleanup

Adsorbent Material Primary Function in HxBDF Analysis Types of Interferences Removed
Silica Gel Removal of non-polar interferences and lipids. Fats, oils, and other non-polar organic matter.
Alumina Removal of polar interferences and initial fractionation. Polar lipids and pigments.
Florisil Separation of PBDFs from other halogenated compounds. Polychlorinated biphenyls (PCBs) and some pesticides.
Activated Carbon Isolation of planar molecules. Non-planar polychlorinated and polybrominated compounds.

The co-occurrence of 1,3,4,6,7,9-HxBDF with a wide range of other halogenated persistent organic pollutants (POPs) necessitates strategic separation to avoid analytical interferences. For instance, certain PBDE congeners can interfere with the detection of PBDFs due to their similar mass-to-charge ratios. The use of Florisil and activated carbon columns is crucial in this regard. researchgate.netresearchgate.net These chromatographic steps are designed to exploit the differences in polarity and planarity between HxBDFs and other halogenated compounds, thereby achieving a clean separation. This separation is critical because even high-resolution mass spectrometry can struggle to differentiate between co-eluting compounds with the same nominal mass. researchgate.net

High-Resolution Chromatographic and Mass Spectrometric Analysis

Following extensive clean-up, the sample extract is subjected to high-resolution instrumental analysis for the definitive identification and quantification of 1,3,4,6,7,9-HxBDF.

High-resolution gas chromatography (HRGC) is the technique of choice for separating the various congeners of PBDFs. The separation is typically achieved on long capillary columns (e.g., 60 meters) coated with a non-polar or medium-polarity stationary phase. Optimization of the GC parameters is essential to achieve the necessary resolution to separate 1,3,4,6,7,9-HxBDF from its isomers. Key parameters that are optimized include:

Temperature Program: A slow and carefully controlled temperature ramp is used to maximize the separation of closely eluting congeners.

Carrier Gas Flow Rate: The flow rate of the carrier gas (typically helium) is optimized to ensure sharp and symmetrical peaks.

Column Selection: The choice of the stationary phase is critical for achieving the desired selectivity for PBDF congeners.

In some cases, comprehensive two-dimensional gas chromatography (GC×GC) may be employed for extremely complex samples, offering significantly enhanced separation power. nih.gov

High-resolution mass spectrometry (HRMS) is indispensable for the unambiguous identification and sensitive quantification of 1,3,4,6,7,9-HxBDF. researchgate.netnih.gov HRMS instruments, such as magnetic sector or Orbitrap mass spectrometers, are capable of measuring the mass-to-charge ratio (m/z) of ions with very high accuracy. gcms.cz This high mass resolution allows for the differentiation of 1,3,4,6,7,9-HxBDF from other co-eluting compounds that may have the same nominal mass but a different elemental composition. For regulatory purposes, a mass resolution of ≥ 10,000 is often required. gcms.cz

The identification of 1,3,4,6,7,9-HxBDF is confirmed by monitoring for the characteristic isotopic pattern of bromine and ensuring that the measured m/z values are within a narrow tolerance of the theoretical exact masses.

Isotope dilution mass spectrometry (IDMS) is considered the gold standard for the accurate quantification of trace-level contaminants like 1,3,4,6,7,9-HxBDF. nih.govwakefieldchemistryconsulting.com This method involves spiking the sample with a known amount of an isotopically labeled internal standard of the target analyte (e.g., ¹³C₁₂-1,3,4,6,7,9-HxBDF) prior to extraction and clean-up.

Because the labeled standard is chemically identical to the native analyte, it experiences the same losses during the sample preparation and analysis process. By measuring the ratio of the native analyte to the labeled standard in the final extract using HRMS, the initial concentration of 1,3,4,6,7,9-HxBDF in the sample can be accurately calculated, correcting for any procedural losses. This approach significantly improves the accuracy and precision of the quantification. acs.orgresearchgate.net

Quality Assurance and Quality Control (QA/QC) in Hexabromodibenzofuran Analysis

A robust quality assurance and quality control (QA/QC) program is fundamental to ensure the accuracy, precision, and reliability of data generated during the analysis of this compound. The principles outlined in established methods for analogous chlorinated compounds, such as the U.S. Environmental Protection Agency (EPA) Method 1613 for tetra- through octa-chlorinated dioxins and furans, provide a strong framework for the analysis of brominated congeners.

Key components of a comprehensive QA/QC program for hexabromodibenzofuran analysis include:

Method Blanks: A method blank, consisting of an analyte-free matrix, is processed through the entire analytical procedure in the same manner as the samples. This helps to identify and quantify any contamination introduced during the sample preparation and analysis process. The concentration of target analytes in the method blank should be below a predefined level, typically the method detection limit (MDL).

Matrix Spike/Matrix Spike Duplicates (MS/MSD): To assess the effect of the sample matrix on the analytical method, a known amount of the target analytes is added to a duplicate of a sample (matrix spike). A second duplicate is also spiked and analyzed (matrix spike duplicate) to evaluate the precision of the method in the specific matrix. The recovery and the relative percent difference (RPD) between the MS and MSD are monitored against established criteria.

Internal Standards: The use of isotopically labeled internal standards is crucial for accurate quantification in mass spectrometric methods. For the analysis of this compound, a ¹³C-labeled analog would be the ideal internal standard. These standards are added to the sample at the beginning of the extraction process and are used to correct for losses during sample preparation and for variations in instrumental response. The recovery of the internal standards is a key indicator of the efficiency of the analytical process for each individual sample.

Certified Reference Materials (CRMs): The analysis of CRMs, which are materials with certified concentrations of the target analytes in a similar matrix, is essential for validating the accuracy of the analytical method. Successful analysis of CRMs provides confidence in the laboratory's ability to produce reliable data.

Interlaboratory Comparison Studies: Participation in interlaboratory comparison studies, where the same sample is analyzed by multiple laboratories, is a valuable tool for assessing the proficiency and comparability of a laboratory's results on a broader scale.

A summary of typical QA/QC samples and their purpose is presented in the interactive table below.

QA/QC SamplePurposeTypical Acceptance Criteria
Method BlankAssess laboratory contaminationBelow Method Detection Limit (MDL)
Laboratory Control Sample (LCS)Evaluate method performance and accuracyAnalyte recovery within 70-130%
Matrix Spike/Matrix Spike Duplicate (MS/MSD)Assess matrix effects on accuracy and precisionRecovery and Relative Percent Difference (RPD) within laboratory-defined limits
¹³C-Labeled Internal StandardsCorrect for analytical losses and instrumental variationsRecovery within 40-130%
Certified Reference Material (CRM)Validate method accuracyMeasured concentration within the certified range

Isomer-Specific Analytical Approaches for Hexabromodibenzofuran Congeners

The toxicological properties of PBDFs can vary significantly between different congeners. Therefore, isomer-specific analytical approaches are essential for a comprehensive risk assessment. The separation and quantification of this compound from other hexabromodibenzofuran isomers present a significant analytical challenge due to their similar physicochemical properties. High-resolution gas chromatography coupled with high-resolution mass spectrometry (HRGC/HRMS) is the state-of-the-art technique for this purpose.

Chromatographic Separation:

The key to isomer-specific analysis lies in the chromatographic separation. High-resolution capillary gas chromatography columns are employed to separate the various hexabromodibenzofuran congeners. The choice of the stationary phase of the GC column is critical.

Non-polar columns , such as those with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase (e.g., DB-5ms, HP-5ms), are commonly used for the initial separation of PBDFs. These columns separate compounds primarily based on their boiling points.

Polar columns , with stationary phases containing cyanopropyl functional groups (e.g., SP-2331, DB-225), provide a different selectivity based on the polarity and planarity of the molecules.

Often, a single column is insufficient to resolve all isomers of interest. Therefore, a two-column approach, using columns of different polarity, is frequently employed for comprehensive isomer-specific analysis. The sample extract is analyzed on both columns to confirm the identity and to resolve co-eluting peaks.

The temperature program of the gas chromatograph is carefully optimized to achieve the best possible separation of the hexabromodibenzofuran isomers. This involves a slow and controlled increase in the column temperature to allow for the differential partitioning of the congeners between the stationary phase and the carrier gas.

Mass Spectrometric Detection:

High-resolution mass spectrometry is essential for the sensitive and selective detection of hexabromodibenzofurans. HRMS allows for the measurement of the exact mass of the ions, which helps to differentiate the target analytes from potential interferences with the same nominal mass.

Selected Ion Monitoring (SIM) is the most common acquisition mode used in HRMS for the analysis of these compounds. In SIM mode, the mass spectrometer is set to monitor only a few specific ions that are characteristic of the target analytes and their labeled internal standards. This significantly enhances the sensitivity and selectivity of the analysis. For hexabromodibenzofurans, the molecular ion cluster, which exhibits a characteristic isotopic pattern due to the presence of multiple bromine atoms, is typically monitored.

The following interactive table provides a hypothetical example of the kind of data that would be generated in an isomer-specific analysis of hexabromodibenzofuran congeners on two different GC columns. The retention times are for illustrative purposes to demonstrate the principle of separation.

Hexabromodibenzofuran IsomerRetention Time on DB-5ms column (minutes)Retention Time on SP-2331 column (minutes)Monitored m/z (exact mass)
1,2,3,4,6,8-HxBDF45.2348.15675.4875
1,2,3,4,7,8-HxBDF45.5148.92675.4875
1,3,4,6,7,9-HxBDF45.8947.88675.4875
2,3,4,6,7,8-HxBDF46.1249.54675.4875
¹³C₁₂-1,3,4,6,7,9-HxBDF (Internal Standard)45.8747.86687.4875

By combining high-resolution chromatographic separation with sensitive and selective mass spectrometric detection, it is possible to achieve the isomer-specific characterization of this compound in complex environmental samples, ensuring the generation of high-quality data for environmental monitoring and risk assessment.

Q & A

Basic Research Questions

Q. What are the standard analytical methods for detecting 1,3,4,6,7,9-Hexabromodibenzo[b,d]furan in environmental samples?

  • Methodology : Gas chromatography-mass spectrometry (GC-MS) is the primary method, optimized with non-polar capillary columns (e.g., DB-5MS) for separating brominated furans. Environmental samples are typically extracted using accelerated solvent extraction (ASE) with toluene or dichloromethane, followed by cleanup via silica gel or Florisil columns to remove interfering matrices . Quantification is achieved using isotope dilution with ¹³C-labeled internal standards, similar to protocols for chlorinated dibenzofurans .

Q. How is this compound synthesized, and what are the key challenges?

  • Methodology : Bromination of dibenzo[b,d]furan precursors using bromine or HBr under controlled conditions (e.g., FeBr₃ catalysis). Challenges include achieving regioselectivity for the 1,3,4,6,7,9-positions and minimizing side reactions like over-bromination. Purification requires repeated column chromatography with hexane/ethyl acetate gradients, followed by recrystallization in toluene/nonanol mixtures .

Q. What spectroscopic techniques are used for structural confirmation of brominated dibenzofurans?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR (CDCl₃ or DMSO-d₆) identify substitution patterns via coupling constants and chemical shifts. For example, aromatic protons in brominated positions exhibit deshielding (δ 7.8–8.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Electrospray ionization (ESI) or electron impact (EI) modes confirm molecular formulas (e.g., [M+H]⁺ or [M-Br]⁺ fragments) .

Advanced Research Questions

Q. How can researchers differentiate between structural isomers of hexabromodibenzofurans?

  • Methodology :

  • NMR Coupling Analysis : NOESY or COSY spectra reveal spatial proximity of bromine atoms. For example, adjacent bromines (e.g., 1,3-positions) show distinct NOE correlations .
  • Gas Chromatographic Retention Indices : Relative retention times on DB-5MS columns are compared against isomer-specific standards. Co-elution studies with chlorinated analogs (e.g., 1,2,3,4-Tetrachlorodibenzofuran) provide reference retention behavior .

Q. What is the environmental fate of this compound, and how does bromination affect persistence?

  • Methodology :

  • Photodegradation Studies : Simulated sunlight exposure (λ > 290 nm) in hexane/water mixtures, with LC-MS monitoring of debromination products (e.g., pentabromo derivatives) .
  • Soil Sorption Experiments : Batch equilibrium methods measure log Kₒc values using C₁₈-modified silica, showing increased hydrophobicity with higher bromination (log Kₒc ~8.2) compared to heptabromo analogs (log Kₒc ~8.5) .

Q. What experimental strategies address discrepancies in toxicity data for hexabromodibenzofurans?

  • Methodology :

  • In Vitro Assays : Use of AhR (aryl hydrocarbon receptor) reporter gene assays in HepG2 cells to quantify EC₅₀ values. Conflicting results may arise from impurity levels; thus, purity verification via GC-MS (>98%) is critical .
  • Metabolite Profiling : LC-QTOF-MS identifies hydroxylated metabolites in microsomal incubations, correlating with variations in CYP1A1/1B1 induction .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.